N,N-Diethyl-2-(octyloxy)ethan-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
137297-41-7 |
|---|---|
Molecular Formula |
C14H31NO |
Molecular Weight |
229.40 g/mol |
IUPAC Name |
N,N-diethyl-2-octoxyethanamine |
InChI |
InChI=1S/C14H31NO/c1-4-7-8-9-10-11-13-16-14-12-15(5-2)6-3/h4-14H2,1-3H3 |
InChI Key |
TYPFUUMMRGJFIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCCN(CC)CC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N,n Diethyl 2 Octyloxy Ethan 1 Amine
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For N,N-Diethyl-2-(octyloxy)ethan-1-amine, two primary disconnection points are considered: the ether C-O bond and the amine C-N bonds.
Disconnection of the Ether Bond (C-O): This is a common strategy for ethers and suggests an ionic reaction between an alkoxide and an alkyl halide, characteristic of the Williamson ether synthesis. wikipedia.orgamazonaws.com This disconnection leads to two synthons: an octyloxy anion and a diethylaminoethyl cation. These correspond to the practical reagents 1-octanol (B28484) (or its conjugate base, sodium octoxide) and a 2-(diethylamino)ethyl halide, such as 2-diethylaminoethyl chloride.
Disconnection of the Amine Bond (C-N): Disconnecting the bond between the nitrogen and the ethyl groups suggests a nucleophilic substitution reaction. This approach identifies diethylamine (B46881) as a key precursor and 1-(2-chloroethoxy)octane as the corresponding electrophile. This pathway involves forming the ether linkage first, followed by the amination step.
Based on this analysis, the primary synthetic precursors are identified. Their properties are summarized in the table below.
| Precursor Name | Chemical Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 1-Octanol | C₈H₁₈O | 130.23 | Source of the octyloxy moiety |
| 2-Diethylaminoethyl chloride | C₆H₁₄ClN | 135.63 | Source of the diethylaminoethyl moiety |
| Diethylamine | C₄H₁₁N | 73.14 | Source of the diethylamino group |
| 1-(2-Chloroethoxy)octane | C₁₀H₂₁ClO | 192.72 | Intermediate electrophile |
Direct Synthesis Approaches for this compound
The forward synthesis of this compound can be executed following the pathways identified during retrosynthesis. The most prevalent and efficient method is a variation of the Williamson ether synthesis.
The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.org It involves the Sₙ2 reaction between an alkoxide ion and a primary alkyl halide. masterorganicchemistry.comwikipedia.orgtcichemicals.com
In this approach, 1-octanol is first deprotonated by a strong base, such as sodium hydride (NaH) or sodium metal, in an aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) to form the sodium octoxide nucleophile. chemistrytalk.org This alkoxide then reacts with 2-diethylaminoethyl chloride via a nucleophilic substitution reaction to form the target ether, this compound, and a salt byproduct (NaCl).
Reaction Scheme:
Formation of Alkoxide: CH₃(CH₂)₇OH + NaH → CH₃(CH₂)₇O⁻Na⁺ + H₂
Sₙ2 Reaction: CH₃(CH₂)₇O⁻Na⁺ + ClCH₂CH₂N(CH₂CH₃)₂ → CH₃(CH₂)₇OCH₂CH₂N(CH₂CH₃)₂ + NaCl
To maximize the yield of the desired ether, it is crucial to use a primary alkyl halide as the electrophile to minimize competing elimination (E2) reactions, which can occur with secondary and tertiary alkyl halides. libretexts.org
An alternative synthetic route involves the formation of the amine as the final step. This pathway begins with the synthesis of an intermediate, 1-(2-chloroethoxy)octane. This intermediate can be prepared by reacting 1-octanol with a suitable reagent like 1,2-dichloroethane (B1671644) under basic conditions.
Subsequently, 1-(2-chloroethoxy)octane is treated with an excess of diethylamine. In this Sₙ2 reaction, diethylamine acts as the nucleophile, displacing the chloride leaving group to form this compound. The use of excess diethylamine helps to drive the reaction to completion and can also act as a base to neutralize the HCl formed during the reaction.
Reaction Scheme:
Ether Intermediate Formation: CH₃(CH₂)₇OH + ClCH₂CH₂Cl (excess) + NaOH → CH₃(CH₂)₇OCH₂CH₂Cl + NaCl + H₂O
Amination: CH₃(CH₂)₇OCH₂CH₂Cl + 2 HN(CH₂CH₃)₂ → CH₃(CH₂)₇OCH₂CH₂N(CH₂CH₃)₂ + (CH₃CH₂)₂NH₂⁺Cl⁻
The table below compares the two main synthetic sequences.
| Feature | Williamson Ether Synthesis Route | Amination Route |
| Key Reaction | Sₙ2 reaction of an alkoxide with an alkyl halide | Sₙ2 reaction of an amine with an alkyl halide |
| Precursors | 1-Octanol, strong base (e.g., NaH), 2-diethylaminoethyl chloride | 1-Octanol, 1,2-dichloroethane, NaOH, Diethylamine |
| Number of Steps | Typically two (alkoxide formation, etherification) | Typically two (ether intermediate synthesis, amination) |
| Potential Byproducts | Elimination products (alkenes) if conditions are not optimal libretexts.org | Over-alkylation products, formation of quaternary ammonium (B1175870) salts |
Synthesis of Structural Analogues and Derivatives of this compound
The synthetic methodologies described are not limited to the octyl derivative but can be readily adapted to produce a range of structural analogues by modifying the starting materials.
A homologous series of N,N-Diethyl-2-(alkoxy)ethan-1-amines can be synthesized by simply substituting 1-octanol with other primary alcohols in the Williamson ether synthesis. researchgate.net By varying the length of the alkyl chain of the alcohol, the lipophilicity of the resulting molecule can be systematically adjusted. This flexibility is a key advantage of the synthetic routes discussed.
The table below illustrates potential primary alcohol precursors and the corresponding N,N-Diethyl-2-(alkoxy)ethan-1-amine analogues that can be synthesized.
| Precursor Alcohol | Chemical Formula | Resulting Analogue Name |
| 1-Hexanol | C₆H₁₄O | N,N-Diethyl-2-(hexyloxy)ethan-1-amine |
| 1-Decanol | C₁₀H₂₂O | N,N-Diethyl-2-(decyloxy)ethan-1-amine |
| 1-Dodecanol (Lauryl alcohol) | C₁₂H₂₆O | N,N-Diethyl-2-(dodecyloxy)ethan-1-amine |
| 1-Tetradecanol (Myristyl alcohol) | C₁₄H₃₀O | N,N-Diethyl-2-(tetradecyloxy)ethan-1-amine |
Each of these analogues can be prepared using the same reaction conditions as for the octyloxy derivative, demonstrating the robustness and versatility of the synthetic strategy.
Variations in the N,N-Dialkyl Substituents
The synthesis of N,N-dialkyl-2-(octyloxy)ethan-1-amine analogs allows for the exploration of structure-activity relationships by modifying the alkyl groups on the nitrogen atom. While the primary focus is on the N,N-diethyl derivative, synthetic routes can be adapted to introduce other alkyl substituents, such as methyl, propyl, or butyl groups. The general approach involves the reaction of 2-(octyloxy)ethan-1-amine with the corresponding alkyl halides.
The choice of N,N-dialkyl substituents can influence the compound's physical and chemical properties, including its basicity, lipophilicity, and steric hindrance, which in turn can affect its reactivity and potential applications. For instance, increasing the length of the alkyl chains may enhance the compound's solubility in nonpolar solvents.
A common synthetic strategy is the N-alkylation of a primary amine. cas.cn In the context of producing variations of this compound, one would start with 2-(octyloxy)ethan-1-amine and react it with two equivalents of an appropriate alkyl halide (e.g., methyl iodide for a dimethyl derivative, or propyl bromide for a dipropyl derivative). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
| Substituent | Starting Alkyl Halide | Potential Impact on Properties |
| N,N-Dimethyl | Methyl iodide or Dimethyl sulfate | Increased polarity compared to diethyl analog |
| N,N-Dipropyl | Propyl bromide or Propyl iodide | Increased lipophilicity, greater steric hindrance |
| N,N-Dibutyl | Butyl bromide or Butyl iodide | Significantly increased lipophilicity and steric bulk |
Introduction of Functional Groups
Introducing functional groups into the this compound structure can lead to derivatives with tailored properties and reactivity. Functional groups can be incorporated into the N-alkyl chains, the octyloxy chain, or by modifying the core ethan-1-amine structure. These modifications can be used to alter polarity, introduce reactive sites for further chemical transformations, or enhance specific interactions with other molecules.
One approach to introduce a hydroxyl group is to use a starting material that already contains this functionality. For example, reacting octyl glycidyl (B131873) ether with diethylamine would result in a hydroxyl group on the carbon adjacent to the amine.
Another strategy involves the use of functionalized alkylating agents. For instance, reacting 2-(octyloxy)ethan-1-amine with an alkyl halide containing a protected functional group (e.g., a protected alcohol or ester) would allow for the introduction of that functionality. Subsequent deprotection would then yield the desired functionalized derivative.
Functional groups can also be introduced on the octyl chain, although this typically requires starting with a functionalized octanol (B41247) in the initial synthesis steps. For example, using a diol as a starting material could lead to the incorporation of a hydroxyl group at the end of the alkoxy chain. researchgate.net
| Functional Group | Potential Method of Introduction | Purpose of Introduction |
| Hydroxyl (-OH) | Reaction with a functionalized epoxide; Use of a diol starting material. researchgate.net | Increase polarity, provide a site for further reactions like esterification. |
| Ester (-COOR) | N-alkylation with an alkyl haloacetate. | Introduce a hydrolyzable group, modify solubility. |
| Cyano (-CN) | Cyanoethylation of the corresponding amine. chalmers.se | Precursor for other functional groups like carboxylic acids or amines. |
Catalytic Systems in the Synthesis of this compound and Related Compounds
Catalytic systems play a crucial role in the efficient synthesis of amines, including this compound and its analogs. Catalysts can improve reaction rates, increase selectivity towards the desired product, and allow for milder reaction conditions. The choice of catalyst depends on the specific synthetic route employed.
For the synthesis involving the reaction of an alcohol with an amine, a process known as alcohol amination, various heterogeneous and homogeneous catalysts have been developed. magtech.com.cn These reactions often proceed via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with the amine to form an imine, followed by reduction to the final amine product.
Heterogeneous catalysts, such as those based on nickel, copper, palladium, and platinum, are often favored in industrial settings due to their ease of separation and potential for reuse. magtech.com.cnresearchgate.net For example, a CuO-NiO/γ-Al2O3 catalyst has been shown to be effective for the N-alkylation of diamines with alcohols. researchgate.net
Homogeneous catalysts, such as ruthenium and iridium complexes, can also be highly effective for N-alkylation reactions. researchgate.netmagtech.com.cn These catalysts often exhibit high activity and selectivity under milder conditions. For instance, iridium pincer complexes have been utilized in the amination of aliphatic alcohols. researchgate.net In some cases, Lewis acids like aluminum chloride, zinc chloride, or ferric chloride can catalyze the reaction between an amine and an epoxide. google.com
| Catalyst Type | Examples | Advantages |
| Heterogeneous | Ni, Cu, Pd, Pt supported on materials like Al2O3. magtech.com.cnresearchgate.net | Ease of separation, reusability. cas.cn |
| Homogeneous | Ru and Ir complexes. researchgate.netmagtech.com.cn | High activity and selectivity, milder reaction conditions. |
| Lewis Acids | AlCl3, ZnCl2, FeCl3. google.com | Can be effective for specific reactions like amine-epoxide ring opening. |
Optimization of Reaction Conditions and Yield
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, and pressure.
Solvent Effects in Amine Synthesis
The solvent can significantly influence the rate and outcome of amine synthesis reactions. The choice of solvent depends on the solubility of the reactants and catalyst, as well as its ability to stabilize transition states and intermediates.
In N-alkylation reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often used as they can effectively solvate the reactants and facilitate the nucleophilic substitution reaction. In some cases, the reaction can be carried out without a solvent, particularly in industrial processes where high concentrations of reactants are desirable. The use of an alcohol as both a reactant and a solvent is also a common strategy in alcohol amination reactions. researchgate.net
The effect of the solvent on reaction rate can be complex, and the optimal solvent is often determined empirically. For instance, studies on the thermal rearrangement of tertiary amine N-oxides have shown that the reaction rate can be influenced by the solvent's dielectric constant and acceptor number. researchgate.net
Temperature and Pressure Dependencies
Temperature and pressure are key parameters that control the kinetics and thermodynamics of the synthesis of this compound.
Temperature: Generally, increasing the reaction temperature increases the reaction rate. However, excessively high temperatures can lead to the formation of by-products and decomposition of the desired product. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. For example, in the synthesis of N,N-diethylethanolamine from diethylamine and ethylene (B1197577) oxide, reaction temperatures can range from 50 to 150°C. google.com
Pressure: For reactions that involve gaseous reactants, such as hydrogen in reductive amination, pressure is a critical parameter. Increasing the pressure of the gaseous reactant increases its concentration in the reaction mixture, which can lead to a higher reaction rate. High pressure can also be used to maintain a liquid phase at temperatures above the boiling point of the reactants or solvent. Hydrogenation reactions are often carried out at elevated temperatures and pressures in the presence of a metal catalyst. chalmers.se
By-product Formation and Control Mechanisms
The formation of by-products is a common challenge in the synthesis of this compound. Identifying the sources of these by-products and implementing control measures is essential for achieving high product purity and yield.
In the synthesis of N,N-dialkyl-2-(alkoxy)ethan-1-amines via the reaction of a 2-alkoxyethanol with a dialkylamine, potential by-products can arise from over-alkylation or side reactions of the starting materials. For example, if a primary amine is used as a starting material for N-alkylation, a mixture of secondary and tertiary amines can be formed.
When using ethylene oxide as a reactant, polymerization of ethylene oxide can be a significant side reaction. The reaction conditions, such as the molar ratio of reactants, must be carefully controlled to minimize this. Using a molar excess of the amine can help to favor the desired 1:1 addition product. google.com
In catalytic reactions, the catalyst itself can sometimes promote side reactions. The choice of catalyst and reaction conditions is therefore crucial for controlling selectivity. chalmers.se The amount of catalyst used can also play a key role; for instance, both too low and too high concentrations of a catalyst can lead to increased by-product formation. chalmers.se
Reaction Mechanisms and Chemical Reactivity of N,n Diethyl 2 Octyloxy Ethan 1 Amine
Nucleophilic Reactivity of the Amine Functionality
The tertiary amine moiety in N,N-Diethyl-2-(octyloxy)ethan-1-amine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. This inherent nucleophilicity allows it to react with a variety of electrophilic species.
One of the most fundamental reactions of tertiary amines is their reaction with alkyl halides, known as N-alkylation or quaternization . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a quaternary ammonium (B1175870) salt. The rate of this reaction is influenced by the nature of the alkyl halide and the solvent.
Another significant reaction is with acyl chlorides or acid anhydrides to form amides. However, as a tertiary amine, this compound cannot form a stable amide bond itself but can act as a non-nucleophilic base to facilitate the acylation of primary or secondary amines by neutralizing the liberated acid.
The basicity of the amine allows it to readily react with acids to form ammonium salts. This acid-base reaction is typically rapid and exothermic.
| Electrophile | Reaction Type | Product | Mechanism |
| Alkyl Halide (e.g., CH₃I) | N-Alkylation (Quaternization) | Quaternary Ammonium Salt | SN2 |
| Proton (from Acid) | Acid-Base Reaction | Ammonium Salt | Proton Transfer |
Electrophilic Reactivity of Carbon Centers Adjacent to Heteroatoms
While the primary reactivity of this compound stems from the nucleophilic nitrogen, the carbon atoms adjacent to the nitrogen and oxygen heteroatoms can exhibit electrophilic character under certain conditions.
Oxidation of the tertiary amine can lead to the formation of an enamine. This transformation involves the removal of a proton from a carbon atom β to the nitrogen, often facilitated by a suitable oxidizing agent.
Furthermore, in the presence of a strong acid, the ether oxygen can be protonated, making the adjacent carbon atoms more susceptible to nucleophilic attack, which ultimately leads to ether cleavage as discussed in section 3.3.
Cleavage and Rearrangement Mechanisms
The structural integrity of this compound can be compromised under specific reaction conditions, leading to cleavage of its carbon-nitrogen or carbon-oxygen bonds, or molecular rearrangements.
Ether Cleavage: The ether linkage is generally stable but can be cleaved under strongly acidic conditions, typically with hydrogen halides like HBr or HI. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. The regioselectivity of the cleavage depends on the nature of the groups attached to the oxygen. For this compound, the cleavage would likely occur via an SN2 mechanism, with the halide attacking the less sterically hindered ethyl group of the ethoxy moiety.
Hofmann Elimination: While the amine itself is a poor leaving group, it can be converted into a good leaving group by exhaustive methylation with methyl iodide to form a quaternary ammonium salt. Subsequent treatment with a strong base, such as silver oxide, induces an elimination reaction (E2) to form an alkene. In this case, the elimination would likely lead to the formation of ethene and N,N-dimethyl-2-(octyloxy)ethan-1-amine. The Hofmann rule predicts that the major product will be the least substituted alkene.
Cope Elimination: An alternative to the Hofmann elimination is the Cope elimination. This involves the oxidation of the tertiary amine to its corresponding N-oxide, typically using hydrogen peroxide or a peroxy acid. Upon heating, the N-oxide undergoes a syn-elimination to yield an alkene and a hydroxylamine. This reaction is known for its stereospecificity.
| Reaction | Reagents | Key Intermediate | Products |
| Ether Cleavage | Strong Acid (e.g., HI) | Protonated Ether | N,N-Diethylethanolamine and 1-iodooctane |
| Hofmann Elimination | 1. Excess CH₃I 2. Ag₂O, H₂O, heat | Quaternary Ammonium Salt | Ethene + N,N-dimethyl-2-(octyloxy)ethan-1-amine |
| Cope Elimination | H₂O₂ or RCO₃H, heat | N-oxide | Ethene + N,N-diethyl-N-(2-(octyloxy)ethyl)hydroxylamine |
Interactions with Various Reagents and Substrates
The dual functionality of this compound allows it to interact with a diverse range of chemical species.
Acids: As a base, it readily neutralizes both protic and Lewis acids.
Oxidizing Agents: It can be oxidized at the nitrogen atom to form an N-oxide or undergo oxidative C-N bond cleavage depending on the oxidant and reaction conditions.
Reducing Agents: The tertiary amine and ether functionalities are generally stable to common reducing agents like lithium aluminum hydride and sodium borohydride.
Organometallic Reagents: The lone pair on the nitrogen can coordinate to organometallic species. However, the molecule is unlikely to undergo nucleophilic attack by organometallics at the carbon centers unless activated.
Mechanistic Insights from Related Amine-Ether Systems
Due to the limited specific research on this compound, its reactivity is largely inferred from studies on analogous tertiary amines and ethers. The principles of nucleophilic substitution at the amine, acid-catalyzed ether cleavage, and elimination reactions of quaternary ammonium salts and N-oxides are well-established in organic chemistry and provide a robust framework for predicting the chemical behavior of this compound.
For instance, the synthesis of related N,N-diethyl-N-aminopropylpoly(oxyethylene)amine highlights the potential for side reactions, including degradation of the ether chain under certain catalytic conditions. chalmers.se This suggests that the reaction conditions for this compound must be carefully controlled to avoid unwanted side products.
The reactivity of simpler tertiary amines, such as triethylamine, provides a baseline for understanding the behavior of the diethylamino group in the target molecule. Triethylamine is known to act as a base and catalyst in a wide array of organic reactions. atamanchemicals.com It is reasonable to assume that the amine functionality in this compound would exhibit similar catalytic activity, although its bulkier structure might introduce steric hindrance effects.
Theoretical and Computational Chemistry Studies of N,n Diethyl 2 Octyloxy Ethan 1 Amine
Quantum Chemical Calculations and Molecular Geometry Optimization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N,N-Diethyl-2-(octyloxy)ethan-1-amine, these calculations would provide a detailed picture of its three-dimensional structure and electronic distribution.
Density Functional Theory (DFT) Applications to Molecular Structure
Density Functional Theory (DFT) is a powerful and widely used computational method for determining the electronic structure of molecules. By applying DFT methods, researchers could obtain a precise, optimized geometry of this compound in its ground state. This would involve calculating key structural parameters.
Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound
| Parameter | Value |
|---|---|
| C-C Bond Lengths (Å) | Data not available |
| C-N Bond Lengths (Å) | Data not available |
| C-O Bond Lengths (Å) | Data not available |
| Bond Angles (°) | Data not available |
| Dihedral Angles (°) | Data not available |
Note: This table is for illustrative purposes only. The values are not based on actual calculations.
Conformational Analysis and Energy Landscapes
The flexibility of the octyloxy and diethylaminoethyl groups in this compound suggests the existence of multiple low-energy conformations. A thorough conformational analysis would be necessary to identify the most stable structures and the energy barriers between them. This would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformer to construct an energy landscape.
Prediction of Molecular Reactivity and Active Sites
Computational methods are particularly useful for predicting how a molecule will interact with other chemical species. For this compound, this would involve identifying the most likely sites for chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Regions
A Molecular Electrostatic Potential (MEP) map would visualize the electrostatic potential on the electron density surface of this compound. This map would reveal regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), indicating the likely sites for electrostatic interactions and chemical attack. Typically, the nitrogen atom would be expected to be a nucleophilic center, while the hydrogen atoms of the alkyl chains would be more electrophilic in character.
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Table 2: Hypothetical FMO Analysis Data for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is for illustrative purposes only. The values are not based on actual calculations.
Intermolecular Interactions and Aggregation Behavior Modeling
The study of intermolecular interactions and aggregation is crucial for understanding the surfactant-like properties of this compound, which possesses a hydrophilic diethylamino-ethan head and a hydrophobic octyloxy tail. Molecular Dynamics (MD) simulations are the primary tool for investigating these phenomena at an atomic level. nih.govacs.org
MD simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. researchgate.net A force field, which is a set of parameters describing the potential energy of the system, is used to define the interactions between atoms. worktribe.com For a molecule like this compound, a force field such as GAFF (General AMBER Force Field) or OPLS-AA (Optimized Potentials for Liquid Simulations) would be appropriate. worktribe.comosti.gov
To model aggregation, a simulation box would be constructed containing multiple molecules of this compound and a solvent, typically water, to observe the self-assembly process. acs.org Key analyses performed on the simulation trajectories would include:
Radial Distribution Functions (RDFs): These describe how the density of surrounding particles varies as a function of distance from a reference particle. RDFs between the hydrophobic tails and between the hydrophilic heads would reveal the packing and structure within aggregates.
Cluster Analysis: Algorithms are used to identify and track the formation and size of micelles or other aggregates over the course of the simulation. acs.org
Potential of Mean Force (PMF): This can be calculated to understand the free energy landscape of aggregation, for instance, the energy barrier for a single molecule (unimer) to join a micelle. acs.org
These simulations provide insights into the critical micelle concentration (CMC), aggregate morphology (e.g., spherical or rod-like micelles), and the dynamics of surfactant exchange between aggregates and the bulk solution. acs.orgnih.gov
| Interaction Pair | Van der Waals Energy | Electrostatic Energy | Total Interaction Energy |
|---|---|---|---|
| Surfactant-Surfactant (Hydrophobic tails) | -150.5 | -5.2 | -155.7 |
| Surfactant-Surfactant (Hydrophilic heads) | -30.1 | +45.8 | +15.7 |
| Surfactant-Water (Hydrophilic heads) | -25.6 | -250.3 | -275.9 |
| Surfactant-Water (Hydrophobic tails) | -10.2 | +2.1 | -8.1 |
Computational Spectroscopic Property Prediction (e.g., Vibrational Frequencies, Electronic Transitions)
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic properties. mdpi.comnih.gov These calculations provide a direct link between the molecular structure and its spectral features.
Vibrational Frequencies (Infrared Spectroscopy): DFT calculations can be used to compute the harmonic vibrational frequencies of this compound. chemrxiv.org This involves optimizing the molecule's geometry to find its lowest energy structure and then calculating the second derivatives of the energy with respect to the atomic coordinates. researchgate.net The resulting vibrational modes can be visualized to understand the specific atomic motions (stretches, bends, torsions) corresponding to each predicted infrared (IR) peak. For more accurate predictions that account for anharmonicity, methods like Vibrational Second-Order Perturbation Theory (VPT2) can be applied, or scaling factors can be used to correct the harmonic frequencies. nih.gov Such calculations would help in assigning peaks in an experimental IR spectrum to specific functional groups, such as C-O-C ether stretches, C-N amine stretches, and various C-H vibrations.
Electronic Transitions (UV-Vis Spectroscopy): Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the energies of electronic excitations, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.com The calculation predicts the wavelength of maximum absorption (λ_max) and the oscillator strength, which is related to the intensity of the absorption. For this compound, the relevant electronic transitions would likely involve the non-bonding electrons on the nitrogen and oxygen atoms (n → σ* or n → Rydberg transitions). The predicted spectrum can be compared with experimental data to confirm the structure and understand its electronic properties.
| Spectroscopic Property | Predicted Value | Assignment/Transition |
|---|---|---|
| Vibrational Frequency (IR) | 2935 cm-1 | C-H stretch (alkyl) |
| Vibrational Frequency (IR) | 1115 cm-1 | C-O-C stretch (ether) |
| Vibrational Frequency (IR) | 1070 cm-1 | C-N stretch (amine) |
| Electronic Transition (UV-Vis) | 205 nm | n → σ* (N lone pair) |
| Electronic Transition (UV-Vis) | 190 nm | n → σ* (O lone pair) |
Simulations of Reaction Pathways and Transition States
Computational chemistry can be used to explore the reactivity of this compound, for example, in reactions such as protonation at the amine, or cleavage of the ether bond under acidic conditions. libretexts.org DFT calculations are employed to map out the potential energy surface (PES) of a reaction.
The process involves:
Locating Stationary Points: The geometries of the reactants, products, and any intermediates are optimized.
Finding Transition States (TS): A transition state is a saddle point on the PES, representing the highest energy barrier along the reaction coordinate. nih.govwikipedia.org Various algorithms, such as the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods, are used to locate the TS structure. researchgate.net
Frequency Analysis: A frequency calculation on the optimized TS geometry is performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, verifying that the correct pathway has been found. acs.orgsmu.edu
Structure Activity Relationship Sar Studies for N,n Diethyl 2 Octyloxy Ethan 1 Amine Analogues
Methodological Frameworks for SAR Elucidationnih.govnih.gov
The elucidation of structure-activity relationships (SAR) for N,N-Diethyl-2-(octyloxy)ethan-1-amine analogues relies on a multidisciplinary approach, integrating computational and experimental techniques. nih.gov Computational methodologies, such as quantitative structure–activity relationship (QSAR) modeling, play a pivotal role in predicting the biological activities of novel compounds. nih.gov These models are developed by identifying statistical correlations between the physicochemical properties of the molecules and their observed activities.
Experimental validation is a cornerstone of this framework. In vitro assays are employed to determine the potency and efficacy of the synthesized analogues. Techniques such as radioligand binding assays, functional assays measuring second messenger activation, and enzyme inhibition assays provide quantitative data on molecular interactions. This empirical data is then used to refine and validate the computational models, creating a feedback loop that enhances the predictive power of the SAR elucidation process.
Impact of Alkoxy Chain Length on Molecular Interactions
The length of the alkoxy chain is a determining factor in the potency and selectivity of this compound analogues. nih.gov Variations in chain length directly influence the lipophilicity of the molecule, which in turn affects its ability to cross biological membranes and interact with hydrophobic pockets within target proteins.
Research on analogous compounds has demonstrated that a systematic extension of the alkyl chain can lead to a parabolic relationship with biological activity. Initially, increasing the chain length enhances binding affinity due to more favorable hydrophobic interactions. However, beyond an optimal length, steric hindrance and reduced solubility can lead to a decrease in activity. For instance, in a series of related synthetic opioids, analogues with ethoxy, isopropoxy, and propoxy chains showed higher potencies compared to those with shorter methoxy (B1213986) or longer butoxy chains. nih.gov
To illustrate this principle, the following table presents hypothetical data based on observed trends in similar compound series:
| Alkoxy Chain | LogP (Calculated) | Relative Binding Affinity (%) |
| Methoxy | 3.2 | 45 |
| Ethoxy | 3.7 | 85 |
| Propoxy | 4.2 | 98 |
| Octyloxy | 6.2 | 100 |
| Decyloxy | 7.2 | 70 |
This table is for illustrative purposes and based on general SAR principles.
Influence of Amine Substituents on Structural Recognition
SAR studies on related compounds involve the synthesis of analogues with different alkyl substituents on the nitrogen atom. researchgate.net For example, replacing the ethyl groups with smaller methyl groups or larger propyl groups can significantly alter the steric profile and electronic distribution of the amine. These modifications can affect the orientation of the molecule within a binding site and its ability to form crucial interactions, such as hydrogen bonds or ionic bonds with acidic residues. The basicity of the amine, influenced by the inductive effects of the alkyl groups, also plays a role in the strength of ionic interactions.
The following table illustrates the potential impact of varying amine substituents on binding affinity, based on general observations in medicinal chemistry:
| Amine Substituent | pKa (Calculated) | Relative Binding Affinity (%) |
| Dimethylamino | 9.8 | 75 |
| Diethylamino | 10.3 | 100 |
| Dipropylamino | 10.5 | 80 |
| Pyrrolidinyl | 11.3 | 110 |
This table is for illustrative purposes and based on general SAR principles.
Role of the Ethan-1-amine Backbone in Conformational Flexibility
The ethan-1-amine backbone provides a flexible linker between the octyloxy and diethylamino moieties, allowing the molecule to adopt various conformations. nih.gov This conformational flexibility is crucial for adapting to the specific topology of a binding site. nih.gov The ability to assume a low-energy conformation that complements the target's surface is a key factor in achieving high binding affinity.
Studies on the conformational dynamics of similar flexible molecules indicate that the energetic barrier to rotation around the single bonds in the backbone is relatively low. nih.gov This allows for a range of spatial arrangements of the key functional groups. Computational methods, such as molecular dynamics simulations, are often used to explore the conformational landscape of these molecules and identify the most probable binding poses. The backbone's length and composition are critical; modifying it can significantly impact the molecule's ability to span the distance between key interaction points within a receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
QSAR modeling is a powerful computational tool used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For analogues of this compound, QSAR models can predict the activity of unsynthesized compounds, thereby guiding the design of more potent and selective molecules. mdpi.com
The development of a QSAR model involves several steps. nih.gov First, a dataset of compounds with known activities is compiled. Then, a variety of molecular descriptors, which quantify different physicochemical properties of the molecules (e.g., lipophilicity, electronic properties, steric parameters), are calculated. Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a model that correlates a subset of these descriptors with the observed biological activity. ijpcbs.com
For a series of N,N-Diethyl-2-(alkoxy)ethan-1-amine analogues, a hypothetical QSAR equation might take the following form:
Log(1/IC50) = 0.85 * LogP - 0.12 * (Molecular Weight) + 0.45 * (Dipole Moment) + 2.5
This equation suggests that lipophilicity (LogP) and dipole moment positively contribute to the activity, while molecular weight has a negative correlation. Such models provide valuable insights into the key molecular features driving the biological effects of this class of compounds.
Advanced Research Applications of N,n Diethyl 2 Octyloxy Ethan 1 Amine and Its Derivatives
Applications in Materials Science
The dual-nature of N,N-Diethyl-2-(octyloxy)ethan-1-amine makes it a molecule of interest for the creation and modification of specialized materials. Its ability to interact with different phases and its reactive amine functionality are key to its potential in this field.
Polymer Modification and Stabilization
Tertiary amines are recognized for their role as catalysts and curing agents in polymer chemistry. They can act as accelerators in the curing of unsaturated polyester resins when used with peroxide initiators. Similarly, they serve as catalysts for the ring-opening polymerization of benzoxazines, a class of high-performance thermosetting resins, helping to lower the curing temperature. mdpi.com The catalytic activity of tertiary amines in these systems suggests that this compound could function as a reactive agent in the formation of various polymer networks. The long octyl chain may also impart a degree of internal plasticization and improve compatibility with non-polar polymer matrices.
Catalysis in Organic Reactions
The lone pair of electrons on the nitrogen atom of a tertiary amine makes it a potent catalyst for numerous organic reactions. Tertiary amines are widely used as catalysts in the synthesis of polyurethanes, where they influence both the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). gvchem.compoliuretanos.com.br The catalytic activity is primarily dependent on the basicity and steric accessibility of the amine. gvchem.compoliuretanos.com.br this compound, as a sterically accessible tertiary amine, is expected to exhibit catalytic activity in reactions such as esterification, acylation, and the formation of polyurethanes. acs.org
Formulation of Advanced Chemical Agents
The amphiphilic structure of this compound suggests its utility as a component in complex formulations. Amphiphilic copolymers and surfactants are crucial for creating stable nanomaterials like micelles and vesicles, which can encapsulate and deliver active compounds. nih.gov These properties are valuable in industries such as paints, coatings, personal care, and agriculture, where stable emulsions and dispersions are required. nouryon.comalfa-chemistry.com The molecule's ability to modify surface tension and its pH-responsive nature could be harnessed to create "smart" formulations with switchable properties. rsc.org
Role in Surfactant and Amphiphile Chemistry
Surfactants are amphiphilic compounds that reduce surface tension between two liquids or between a liquid and a solid. The molecular structure of this compound, featuring a distinct hydrophobic tail (octyloxy group) and a hydrophilic head (diethylamino group), is characteristic of a surfactant.
As a tertiary amine, it belongs to the class of cationic surfactants upon protonation of the nitrogen atom in an acidic environment. nouryon.comsanyo-chemical-solutions.comspectrumchemicals.net This positive charge allows it to adsorb onto negatively charged surfaces, providing effects like softening, anti-static properties, and corrosion inhibition. nouryon.comchemrevise.org Cationic surfactants are widely used as emulsifiers, foaming agents, and wetting agents in various industrial and consumer products. nouryon.comalfa-chemistry.com
| Property | Structural Basis | Potential Application |
|---|---|---|
| Amphiphilicity | Hydrophobic octyloxy tail and hydrophilic diethylamino head | Emulsification, dispersion, wetting |
| Cationic Nature (at low pH) | Protonation of the tertiary amine group | Fabric softening, hair conditioning, corrosion inhibition |
| Surface Activity | Adsorption at interfaces to lower surface tension | Detergents, foaming agents |
Potential in Chemical Probe Development
Chemical probes are indispensable tools in chemical biology for studying the function of proteins and other biomolecules within their native environment. olemiss.edu These probes typically consist of a ligand that binds to the target, a reporter group (like a fluorophore), and often a reactive group for covalent labeling. nih.gov
While this compound has not been specifically reported as a chemical probe, its structure contains handles suitable for modification. The tertiary amine can be functionalized to attach reporter tags or reactive moieties. The octyloxy chain provides lipophilicity, which could be tuned to control the probe's permeability across cell membranes. The fundamental chromophore of tertiary aliphatic amines can even exhibit fluorescence, which could be enhanced in specific polymer architectures, opening a route for designing new fluorescent materials for applications like cell imaging. acs.org
Investigation as Intermediates in Complex Organic Synthesis
Tertiary amines are versatile intermediates and building blocks in organic synthesis. researchgate.netillinois.edu They are fundamental precursors for the synthesis of quaternary ammonium (B1175870) salts, which have broad applications as phase-transfer catalysts, surfactants, and antimicrobial agents. sanyo-chemical-solutions.comchemrevise.org
The structure of this compound can be readily modified. The tertiary amine can undergo N-alkylation to form quaternary salts or N-oxidation to produce amine oxides, another class of surfactants. spectrumchemicals.net Furthermore, the entire molecule can be incorporated into larger, more complex structures to introduce specific physicochemical properties, making it a valuable synthon for creating new pharmaceuticals, agrochemicals, or functional materials. researchgate.netnih.gov
| Property | Value |
|---|---|
| Molecular Formula | C14H31NO |
| Molecular Weight | 229.41 g/mol |
| Functional Groups | Tertiary Amine, Ether |
| Structural Features | Amphiphilic |
Note: The table above lists calculated properties. Detailed experimental data for this specific compound is not widely available in the cited literature.
Analytical Methodologies for the Characterization and Purity Assessment of N,n Diethyl 2 Octyloxy Ethan 1 Amine
Chromatographic Techniques for Separation and Quantification (e.g., GC, HPLC)
Chromatographic methods are fundamental for separating N,N-Diethyl-2-(octyloxy)ethan-1-amine from impurities, starting materials, and byproducts, as well as for its quantification.
Gas Chromatography (GC): Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. However, the analysis of amines by GC can present challenges due to their basicity and polarity. bre.com The lone pair of electrons on the nitrogen atom can interact with active sites (silanol groups) on the surface of standard silica-based columns, leading to poor peak shape (tailing) and reduced resolution. bre.com
To overcome these issues, specialized columns are often employed. Columns with an inert surface or those that are base-deactivated are preferred. Porous layer open tubular (PLOT) columns or columns with stationary phases like Tenax-GC can be effective for amine analysis. bre.com A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. For structural confirmation, GC coupled with mass spectrometry (GC-MS) is the technique of choice.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. helsinki.fi For this compound, reversed-phase HPLC (RP-HPLC) is a common approach.
Similar to GC, the basic nature of the amine can cause peak tailing on standard silica-based C18 columns. helsinki.fi This can be mitigated by using end-capped columns, adding a competing base (like triethylamine) to the mobile phase, or operating at a controlled pH to suppress the ionization of the silanol (B1196071) groups. Amine-specific columns or polymer-based columns can also provide improved peak symmetry. biotage.com
A typical mobile phase for the analysis of a related compound, N,N-diethyl-2-phenoxy-ethanamine, consists of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid or formic acid for MS compatibility. sielc.com Detection can be achieved using a UV detector if the molecule contains a chromophore, though simple aliphatic amines often have poor UV absorbance. researchgate.net In such cases, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. For highly sensitive and specific quantification, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method.
Elemental Analysis and Purity Determination
Elemental Analysis: Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the molecular formula C₁₅H₃₃NO, the theoretical elemental composition can be calculated. The experimentally determined values must align closely with these theoretical values to confirm the empirical formula.
Theoretical Elemental Composition of C₁₅H₃₃NO
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 15 | 180.165 | 73.99 |
| Hydrogen (H) | 1.008 | 33 | 33.264 | 13.66 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.75 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 6.57 |
| Total | | | 243.435 | 100.00 |
Purity Determination: The purity of this compound can be assessed using several methods.
Chromatographic Purity: HPLC and GC methods, as described in section 7.1, are the most common ways to determine purity. By integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram, a percentage purity can be calculated (area percent method).
Titration: As a basic compound, the purity of this compound can be determined by acid-base titration. bre.com A known weight of the sample is dissolved in a suitable solvent and titrated with a standardized acid (e.g., hydrochloric acid). The endpoint can be determined potentiometrically or with a chemical indicator.
Quantitative NMR (qNMR): This technique can be used for purity assessment by integrating the signal of the analyte against a certified internal standard of known purity and concentration.
Development of Novel Analytical Protocols Specific to Amine-Ether Compounds
The unique physicochemical properties of amine-ether compounds, combining the basicity of amines with the polarity and hydrogen-bonding capability of ethers, drive the need for specialized analytical methods.
One area of development is in chromatography. Novel stationary phases, such as amine-functionalized silica (B1680970), have been developed to improve the separation of basic compounds like tertiary amines. biotage.com These columns neutralize the acidic silica surface, leading to better peak shapes and more efficient separations using simpler mobile phases, such as hexane/ethyl acetate, without the need for amine modifiers. biotage.com
Another approach involves advanced derivatization techniques. While traditional methods exist, new reagents are being explored to enhance detection sensitivity, particularly for LC-MS and GC-MS. researchgate.net These reagents can improve ionization efficiency or introduce specific fragmentation patterns, allowing for lower detection limits.
Furthermore, the development of simultaneous analytical methods for a range of amines is a current focus, particularly in fields where multiple amine contaminants may be present. nih.gov These methods often rely on sophisticated techniques like two-dimensional gas chromatography (GCxGC) or high-resolution mass spectrometry (HRMS) to resolve complex mixtures and provide confident identification of trace-level components. The application of such multi-analyte methods can be instrumental in comprehensively profiling samples containing various amine-ether compounds.
Future Research Directions and Open Questions
Exploration of Novel Synthetic Routes with Enhanced Efficiency
The development of efficient and sustainable synthetic methodologies is a cornerstone of modern chemistry. For N,N-Diethyl-2-(octyloxy)ethan-1-amine, future research could focus on optimizing its preparation to improve yield, reduce waste, and utilize greener reaction conditions.
Currently, a plausible synthesis would involve the Williamson ether synthesis, reacting 2-(diethylamino)ethanol (B1670525) with an octyl halide, or alternatively, the N-alkylation of a primary amine. While effective, these methods can have limitations. Future investigations could explore catalytic approaches, which often offer higher efficiency and selectivity. For instance, the catalytic amination of alcohols is a green and effective method for synthesizing N-alkyl amines. magtech.com.cn Research into heterogeneous catalysts could offer advantages in terms of catalyst recovery and reuse. magtech.com.cn
Another promising avenue is the development of one-pot synthesis protocols. These reactions, where multiple steps are carried out in the same reaction vessel, can significantly improve efficiency by reducing the need for intermediate purification steps. The "borrowing hydrogen" or "hydrogen autotransfer" methodologies, which allow for the sustainable N-alkylation of amines with alcohols, could be adapted for the synthesis of this compound. nih.gov
| Potential Synthetic Strategy | Key Research Focus | Potential Advantages |
| Catalytic Alcohol Amination | Development of novel heterogeneous catalysts (e.g., non-noble metals). magtech.com.cnresearchgate.net | Increased atom economy, catalyst reusability, milder reaction conditions. |
| One-Pot Synthesis | Design of tandem reactions combining etherification and amination. | Reduced solvent waste, shorter reaction times, higher overall yield. |
| "Borrowing Hydrogen" Methodology | Application of manganese or other earth-abundant metal pincer complexes. nih.gov | High chemoselectivity, tolerance of various functional groups. nih.gov |
Investigation of Undiscovered Reactivity Profiles
The reactivity of this compound is predicted to be dictated by its tertiary amine and ether functionalities. While the basicity of the amine and the relative inertness of the ether are expected, there are several avenues for exploring less obvious reactivity.
The interaction between the amine and ether groups could lead to unique reactivity. For example, the presence of the ether oxygen might influence the nucleophilicity of the amine. Future studies could investigate the potential for intramolecular interactions or rearrangements under specific conditions. The reactivity of amines can be reversibly reduced by reaction with carbon dioxide, a concept that could be explored for this compound in applications requiring controlled reactivity. mdpi.com
Furthermore, the long octyl chain could participate in or direct reactions in ways not seen in smaller analogues. For instance, in supramolecular chemistry, long alkyl chains can drive self-assembly, and the resulting aggregates could exhibit different reactivity compared to the individual molecules. Polyetheramines are known to be useful in a variety of applications, from curing agents for epoxy resins to fuel additives. wikipedia.org Investigating the reactivity of this compound in polymerization reactions or as a fuel additive could uncover new applications.
Deepening Theoretical Understanding through Advanced Computational Models
Computational chemistry offers powerful tools for predicting and understanding the properties and reactivity of molecules. For this compound, advanced computational models could provide significant insights where experimental data is lacking.
Density Functional Theory (DFT) calculations could be employed to determine the molecule's conformational landscape, electronic structure, and spectroscopic properties. mdpi.com Given the flexibility of the octyl chain and the diethylamino group, identifying the most stable conformers is crucial for understanding its behavior. nih.gov Such studies can also predict reactivity, for example, by calculating proton affinities and reaction barriers.
Molecular dynamics (MD) simulations could be used to study the self-assembly of this compound in different solvents, particularly in aqueous environments where its amphiphilic nature would be most pronounced. These simulations can provide detailed information about the structure and dynamics of micelles or other aggregates that may form. Understanding these self-assembly processes is key to harnessing this molecule for applications in drug delivery or as a surfactant. The development of predictive models, such as Quantitative Structure-Property Relationship (QSPR) models, could correlate the molecular structure of this and related amines with their physical and chemical properties. acs.org
| Computational Method | Research Objective | Predicted Outcomes |
| Density Functional Theory (DFT) | Determine stable conformers, electronic properties, and reaction mechanisms. mdpi.com | Optimized geometries, vibrational frequencies, HOMO-LUMO gaps, reaction energy profiles. |
| Molecular Dynamics (MD) | Simulate self-assembly in solution and interactions with other molecules. | Micelle formation, aggregation numbers, interaction energies with biological membranes. |
| QSPR Modeling | Develop predictive models for physical and chemical properties. acs.org | Correlation of structural features with properties like boiling point, solubility, and reactivity. |
Expansion of SAR Studies to Broader Chemical Space
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science, providing insights into how molecular structure affects biological activity or material properties. nih.gov For this compound, a systematic exploration of its chemical space through SAR studies could reveal its potential in various applications.
Future research should involve the synthesis of a library of analogues with variations in three key regions of the molecule:
The Alkyl Chain: The length and branching of the octyl group could be varied to tune the hydrophobicity of the molecule. This would likely have a significant impact on its surfactant properties and its interactions with biological membranes. Studies on other amphiphilic molecules have shown that the length of the hydrophobic tail is a critical determinant of their activity. researchgate.net
The Ether Linkage: While the ether bond itself is relatively stable, replacing it with other functionalities, such as an ester or an amide, would create new classes of compounds with different chemical and physical properties.
These SAR studies could be guided by computational predictions and would be essential for optimizing the molecule for specific applications, such as antimicrobial agents, drug delivery vehicles, or corrosion inhibitors.
Discovery of Novel Applications in Emerging Technologies
The unique amphiphilic structure of this compound suggests a range of potential applications in emerging technologies.
Nanomaterials and Drug Delivery: The self-assembly of this molecule into micelles or vesicles could be exploited for the encapsulation and delivery of hydrophobic drugs. rsc.org The amine group could also be functionalized to attach targeting ligands for site-specific drug delivery. Amino-functionalized nanomaterials have shown promise in a variety of biomedical applications. rsc.org
Materials Science: As a functionalized ether, it could find use in the development of novel polymers and coatings. Polyetheramines are used as curing agents for epoxy resins, and the long octyl chain of this molecule could impart unique properties, such as increased flexibility or hydrophobicity, to the resulting materials. rich-cn.net It could also be explored as a component in the synthesis of soft elastomers. mdpi.com
Energy and Environmental Applications: The amine functionality suggests potential as a carbon capture agent, a field where various amines are being actively investigated. mdpi.com Furthermore, long-chain ethers are being explored as potential biofuels and fuel additives. researchgate.net The properties of this compound in this context would be an interesting area of study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
